Cas no 20807-11-8 (z-gly-ile-oh)

z-gly-ile-oh 化学的及び物理的性質
名前と識別子
-
- z-gly-ile-oh
- 1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol
- Z-GLYCYL-L-ISOLEUCINE
- EINECS 243-778-9
- N-benzyloxycarbonylglycyl-L-isoleucine
- Z-Gly-L-Ile-OH
- (2S,3S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid
- SCHEMBL23086206
- YPXHSERXWVIZGK-FZMZJTMJSA-N
- L-Isoleucine, N-[[(phenylmethoxy)carbonyl]glycyl]- (9CI)
- (2S,3S)-2-(2-(benzyloxycarbonylamino)acetamido)-3-methylpentanoic acid
- EN300-12579108
- 20807-11-8
- (2S,3S)-2-(2-{[(BENZYLOXY)CARBONYL]AMINO}ACETAMIDO)-3-METHYLPENTANOIC ACID
-
- インチ: InChI=1S/C16H22N2O5/c1-3-11(2)14(15(20)21)18-13(19)9-17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,14-/m0/s1
- InChIKey: YPXHSERXWVIZGK-FZMZJTMJSA-N
- ほほえんだ: CC[C@@H]([C@H](NC(CNC(OCC1=CC=CC=C1)=O)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 322.15300
- どういたいしつりょう: 322.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 11
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- PSA: 104.73000
- LogP: 2.31010
z-gly-ile-oh セキュリティ情報
- WGKドイツ:3
z-gly-ile-oh 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
z-gly-ile-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12579108-0.05g |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 0.05g |
$612.0 | 2023-05-25 | ||
Enamine | EN300-12579108-2.5g |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 2.5g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-12579108-5.0g |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-12579108-5000mg |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 5000mg |
$1821.0 | 2023-10-02 | ||
Enamine | EN300-12579108-100mg |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 100mg |
$553.0 | 2023-10-02 | ||
Enamine | EN300-12579108-250mg |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 250mg |
$579.0 | 2023-10-02 | ||
TRC | Z253270-25g |
Z-Gly-Ile-OH |
20807-11-8 | 25g |
$ 1115.00 | 2022-06-02 | ||
Enamine | EN300-12579108-0.5g |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 0.5g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-12579108-0.1g |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 0.1g |
$640.0 | 2023-05-25 | ||
Enamine | EN300-12579108-50mg |
(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |
20807-11-8 | 50mg |
$528.0 | 2023-10-02 |
z-gly-ile-oh 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
z-gly-ile-ohに関する追加情報
Professional Introduction to Compound with CAS No. 20807-11-8 and Product Name *Z-gly-ile-oh*
Compound with the CAS number *20807-11-8* and the product name *Z-gly-ile-oh* represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, chemically known as N-(tert-butoxycarbonyl)-L-glutamic acid-L-isoleucine-OH, is a critical intermediate in the synthesis of various peptide-based therapeutics. Its unique structure and reactivity make it a valuable tool for researchers exploring innovative drug formulations.
The molecular formula of *Z-gly-ile-oh* is C₉H₁₇NO₆, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. The presence of the tert-butoxycarbonyl (Boc) group at the N-terminal position provides stability during synthetic processes, while the glutamic acid and isoleucine residues contribute to its biological functionality. This makes *Z-gly-ile-oh* particularly useful in the construction of complex peptides that require precise amino acid sequences for optimal biological activity.
In recent years, there has been a surge in research focused on peptide-based drugs due to their high specificity and efficacy. Among these drugs, those targeting neurological disorders have gained significant attention. Studies have demonstrated that peptides derived from natural amino acids can modulate neural pathways effectively, offering new therapeutic avenues for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. *Z-gly-ile-oh* plays a pivotal role in this context by serving as a building block for synthesizing novel neuroactive peptides.
One of the most compelling applications of *Z-gly-ile-oh* is in the development of enzyme inhibitors. Enzymes are central to numerous biological processes, and their dysregulation is often associated with diseases. By designing peptides that can inhibit specific enzymes, researchers can develop targeted treatments with minimal side effects. For instance, studies have shown that peptides incorporating sequences similar to *Z-gly-ile-oh* can effectively inhibit proteases involved in inflammation and cancer progression. This has opened up new possibilities for creating anti-inflammatory and anticancer agents.
The synthesis of *Z-gly-ile-oh* involves multi-step organic reactions that require precise control over reaction conditions. The Boc group must be introduced correctly to ensure stability during subsequent steps, while the protection-deprotection strategies must be optimized to prevent unwanted side reactions. Advances in solid-phase peptide synthesis (SPPS) have made it possible to produce complex peptides like those derived from *Z-gly-ile-oh* with high efficiency and purity. These techniques have significantly reduced production costs and improved scalability, making peptide-based therapeutics more accessible.
Recent breakthroughs in computational chemistry have further enhanced the utility of *Z-gly-ile-oh*. Molecular modeling and simulation tools allow researchers to predict the behavior of peptides in various environments, helping to design more effective drug candidates. By integrating experimental data with computational predictions, scientists can refine their understanding of how peptides interact with biological targets. This interdisciplinary approach has led to the discovery of several novel therapeutic agents based on peptide structures similar to those derived from *Z-gly-ile-oh*.
The pharmacokinetic properties of peptides are another critical aspect that researchers consider when developing new drugs. Peptides often exhibit poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract. To overcome this challenge, various delivery systems have been explored, including nanoparticles and liposomes. These formulations can protect peptides from degradation and enhance their absorption into systemic circulation. Studies using models derived from *Z-gly-ile-oh* have provided valuable insights into optimizing peptide delivery systems for clinical applications.
Regulatory considerations also play a significant role in the development of peptide-based therapeutics. Regulatory agencies require extensive preclinical and clinical data to demonstrate the safety and efficacy of these drugs before they can be approved for use. The use of intermediates like *Z-gly-ile-oh* in synthetic pathways must be carefully documented to ensure compliance with regulatory standards. Good Manufacturing Practices (GMP) are essential for producing high-quality peptide intermediates that meet these stringent requirements.
In conclusion, compound with CAS No. 20807-11-8 and product name *Z-gly-ile-oh* represents a cornerstone in modern biochemical research and pharmaceutical development. Its unique chemical properties make it an invaluable tool for synthesizing complex peptides with potential applications in treating neurological disorders, inflammation, cancer, and other diseases. Advances in synthetic chemistry, computational modeling, and drug delivery systems continue to expand its utility, paving the way for innovative therapeutic solutions.
20807-11-8 (z-gly-ile-oh) 関連製品
- 3160-59-6(N-Cbz-L-isoleucine)
- 69901-75-3((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid)
- 1160-54-9(Z-Gly-pro-oh)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 2763913-07-9(2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid)
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)
- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)




